Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate
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Overview
Description
Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is an organic compound with the molecular formula C15H12Cl2N2O2 and a molecular weight of 323.17 g/mol . This compound is characterized by the presence of a benzyl group, a chloro-substituted phenyl ring, and a hydrazono functional group. It is commonly used in proteomics research and has various applications in scientific studies .
Preparation Methods
The synthesis of Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate involves a multi-step process. One common method includes the following steps :
Reaction of 2,4-dichlorobenzoic acid with hydrazine: This reaction is carried out under basic conditions to form 2,4-dichlorophenylhydrazine.
Reaction of 2,4-dichlorophenylhydrazine with chloroacetic acid: The resulting hydrazine derivative is then reacted with chloroacetic acid ester under appropriate conditions to yield this compound.
Chemical Reactions Analysis
Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The hydrazono group can be oxidized or reduced under specific conditions, resulting in the formation of different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate has several scientific research applications, including :
Proteomics Research: It is used as a reagent in proteomics studies to analyze protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its role in drug development.
Biological Studies: It is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate can be compared with other similar compounds, such as:
2,4-Dichlorophenylhydrazine: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Chloroacetic Acid Esters: These esters are used in the synthesis of various hydrazono compounds and have similar reactivity.
Indole Derivatives: Indole derivatives possess similar biological activities and are used in medicinal chemistry for drug development.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H12Cl2N2O2 |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
benzyl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2/b19-14+ |
InChI Key |
ZVPPUJMGJLCQIM-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC=C(C=C2)Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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